Spectroscopic Data of 4-(4-methylphenyl)-1H-pyrazole: A Technical Guide
Spectroscopic Data of 4-(4-methylphenyl)-1H-pyrazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 4-Aryl-1H-pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1] The introduction of an aryl substituent at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and spatial conformation, which in turn dictates its biological interactions. 4-(4-methylphenyl)-1H-pyrazole, with its tolyl moiety, presents a unique combination of aromatic and aliphatic features, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
This guide will walk through the expected spectroscopic signatures of 4-(4-methylphenyl)-1H-pyrazole, providing both theoretical expectations and practical insights based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum of 4-(4-methylphenyl)-1H-pyrazole
Based on established chemical shift principles and data from analogous 4-aryl pyrazoles, the following ¹H NMR spectral characteristics are anticipated for 4-(4-methylphenyl)-1H-pyrazole.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| NH (pyrazole) | ~13.0 (broad) | Singlet (br s) | 1H | - |
| H-3/H-5 (pyrazole) | ~7.9 - 8.1 | Singlet (s) | 2H | - |
| H-2'/H-6' (phenyl) | ~7.4 - 7.6 | Doublet (d) | 2H | ~8.0 |
| H-3'/H-5' (phenyl) | ~7.2 - 7.3 | Doublet (d) | 2H | ~8.0 |
| CH₃ (tolyl) | ~2.3 - 2.4 | Singlet (s) | 3H | - |
Note: Predicted values are based on general knowledge of substituted pyrazoles and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
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NH Proton: The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and potential intermolecular hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
-
Pyrazole Protons (H-3/H-5): Due to the tautomerism in N-unsubstituted pyrazoles, the H-3 and H-5 protons are chemically equivalent and will appear as a single, sharp singlet.[2]
-
Aromatic Protons: The tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the pyrazole ring (H-2'/H-6') are expected to be slightly more deshielded than the meta protons (H-3'/H-5') due to the electronic effects of the pyrazole substituent.
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Methyl Protons: The methyl protons of the tolyl group will appear as a sharp singlet in the aliphatic region of the spectrum.
¹³C NMR Spectrum of 4-phenyl-1H-pyrazole (Analogue Data)
The following table presents the experimental ¹³C NMR data for 4-phenyl-1H-pyrazole, which serves as a basis for predicting the spectrum of 4-(4-methylphenyl)-1H-pyrazole.
| Carbon Assignment (4-phenyl-1H-pyrazole) | Chemical Shift (δ, ppm) |
| C-3/C-5 (pyrazole) | ~135.0 |
| C-4 (pyrazole) | ~119.0 |
| C-1' (phenyl) | ~133.0 |
| C-2'/C-6' (phenyl) | ~125.0 |
| C-3'/C-5' (phenyl) | ~129.0 |
| C-4' (phenyl) | ~127.0 |
Source: Based on typical values for 4-aryl pyrazoles.[3]
Predicted ¹³C NMR Spectrum for 4-(4-methylphenyl)-1H-pyrazole:
For the title compound, we would expect similar chemical shifts for the pyrazole carbons. The phenyl carbons will be influenced by the methyl substituent, and an additional signal for the methyl carbon will be present.
| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |
| C-3/C-5 (pyrazole) | ~135.0 |
| C-4 (pyrazole) | ~119.0 |
| C-1' (phenyl) | ~130.0 |
| C-2'/C-6' (phenyl) | ~125.0 |
| C-3'/C-5' (phenyl) | ~130.0 |
| C-4' (phenyl) | ~138.0 |
| CH₃ (tolyl) | ~21.0 |
Interpretation and Causality:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.
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Aromatic Carbons: The C-4' carbon of the tolyl group, being attached to the electron-donating methyl group, will be shifted downfield. The other aromatic carbon signals will be similar to those of the 4-phenyl-1H-pyrazole analogue.
-
Methyl Carbon: A signal around 21 ppm is characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum of 4-(4-methylphenyl)-1H-pyrazole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |
| C=C and C=N Stretches | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C-H Bending (Aromatic) | 690 - 900 | Strong |
Note: Based on general IR correlation tables and data for pyrazole derivatives.[4]
Interpretation and Causality:
-
N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.[5]
-
C-H Stretches: The spectrum will show distinct regions for aromatic and aliphatic C-H stretching vibrations.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, which are unique to the molecule. The strong absorptions in the 690-900 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the substituted aromatic rings.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum of 4-(4-methylphenyl)-1H-pyrazole
The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Molecular Ion:
-
[M]⁺•: m/z = 158.20
Major Fragmentation Pathways: The fragmentation of 4-aryl pyrazoles often involves the loss of small, stable molecules like HCN and N₂.[6] For 4-(4-methylphenyl)-1H-pyrazole, key fragmentation steps would likely include:
-
Loss of HCN: [M - HCN]⁺• at m/z 131
-
Loss of N₂: [M - N₂]⁺• at m/z 130
-
Loss of a methyl radical followed by other fragmentations.
A proposed fragmentation pathway is illustrated in the diagram below.
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Data Acquisition:
-
The eluent from the GC is directed into the MS ion source.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) in EI mode (typically at 70 eV).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.
Visualizations
Molecular Structure
Caption: Molecular structure of 4-(4-methylphenyl)-1H-pyrazole.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of 4-(4-methylphenyl)-1H-pyrazole.
Conclusion
The spectroscopic characterization of 4-(4-methylphenyl)-1H-pyrazole relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide has outlined the expected spectral data based on theoretical principles and analysis of analogous compounds. The provided protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability. For any definitive structural assignment, a complete set of experimental data for the specific compound is essential. This guide serves as a robust framework for researchers to interpret their experimental findings and confidently characterize this and other related pyrazole derivatives.
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